2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
Overview
Description
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and a trifluoromethyl group. The unique structural features of this compound make it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is moderate, with an iLOGP of 1.83 . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, which is a key process in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, enabling its use in enzyme inhibition studies and as a molecular probe for detecting biomolecules . Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for use in diverse biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with enzyme activity and protein function, leading to alterations in cellular processes . For instance, this compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular energy production and bios
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Toluene, ethanol, or a mixture of water and organic solvents
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride)
Coupling Reactions: Palladium catalysts, bases (potassium carbonate, sodium carbonate), and solvents (toluene, ethanol)
Oxidation and Reduction Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride)
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives
Coupling Reactions: Biaryl compounds
Oxidation and Reduction Reactions: Boronic esters and boranes
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethyl)pyridine: Lacks the boronic acid group, making it less versatile in coupling reactions.
2-Chloro-6-(trifluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity and applications.
3-Amino-2-chloro-6-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in its combination of a boronic acid group with a chloro and trifluoromethyl-substituted pyridine ring, making it highly valuable in various chemical transformations and applications .
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJRNQWDVNYDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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